H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2

Description

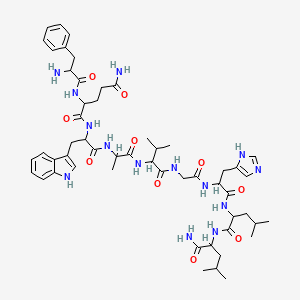

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 is a synthetic peptide that targets gastrin-releasing peptide receptors (GRPRs). These receptors are part of the bombesin family and are overexpressed in various cancers, including prostate, breast, pancreas, and lung cancers . This peptide has gained significant attention for its potential in cancer diagnosis and therapy.

Properties

Molecular Formula |

C53H76N14O10 |

|---|---|

Molecular Weight |

1069.3 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]pentanediamide |

InChI |

InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,57,60)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71) |

InChI Key |

HLAREJIMNCKKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (Leu-NH2) to the resin, followed by the stepwise addition of the remaining amino acids (Leu, His, Gly, Val, Ala, Trp, Gln, and D-Phe) using coupling reagents like HBTU or DIC and activators like HOBt .

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

Oxidation: Kynurenine from tryptophan.

Reduction: Thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 has several scientific research applications:

Cancer Diagnosis and Therapy: It is used as a radiolabeled peptide for positron emission tomography (PET) imaging to target GRPRs in cancer cells.

Pharmacokinetics Studies: The peptide’s pharmacokinetics and biodistribution are studied to optimize its use in cancer therapy.

Receptor Binding Studies: It is used to study the binding affinity and specificity of GRPRs.

Mechanism of Action

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 exerts its effects by binding to GRPRs, which are overexpressed in certain cancer cells. Upon binding, it can be radiolabeled with isotopes like Gallium-68 for PET imaging. This allows for the visualization of GRPR-expressing tumors. The peptide’s binding to GRPRs can also inhibit the receptor’s activity, potentially reducing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Bombesin: A natural peptide with a similar sequence that also targets GRPRs.

RM1: A statine-based GRPR antagonist with a similar sequence but different pharmacokinetics.

Uniqueness

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 is unique due to its high binding affinity and specificity for GRPRs. It also demonstrates superior pharmacokinetics compared to other GRPR-targeting peptides, making it a promising candidate for cancer diagnosis and therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.